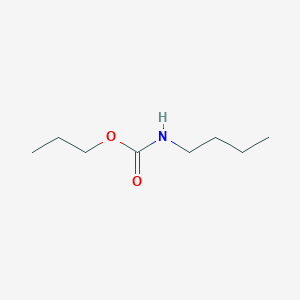
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea is a complex organic compound with a unique structure that combines a furoyl group with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furoyl intermediate: This step involves the reaction of ethyl acetoacetate with isopropylamine and methyl iodide under basic conditions to form the furoyl intermediate.
Coupling with phenylurea: The furoyl intermediate is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- 1-(3-Ethyl-5-isopropyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-(4-methylphenyl)urea
Uniqueness
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
CAS No. |
28755-10-4 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-ethyl-5-methyl-2-oxo-N-(phenylcarbamoyl)-5-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23) |
InChI Key |
GAQKSJMXKSAELD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)












